molecular formula C18H14F3NO B12107699 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline

2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline

Cat. No.: B12107699
M. Wt: 317.3 g/mol
InChI Key: JFXGYWFFRSIFAK-UHFFFAOYSA-N
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Description

2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline is a synthetic organic compound with the molecular formula C18H14F3NO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylquinoline and 4-(trifluoromethyl)benzyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride.

    Reaction Mechanism: The nucleophilic substitution reaction occurs, where the 4-(trifluoromethyl)benzyl group is introduced to the 8-position of the quinoline ring via an ether linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the trifluoromethyl group, resulting in lower biological activity.

    8-(4-(Trifluoromethyl)benzyloxy)quinoline: Similar structure but without the methyl group at the 2-position.

    2-Methyl-8-(4-methoxybenzyloxy)quinoline: Contains a methoxy group instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

2-Methyl-8-(4-(trifluoromethyl)benzyloxy)quinoline stands out due to the presence of both the methyl and trifluoromethyl groups, which confer unique chemical stability and biological activity. This combination makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C18H14F3NO

Molecular Weight

317.3 g/mol

IUPAC Name

2-methyl-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline

InChI

InChI=1S/C18H14F3NO/c1-12-5-8-14-3-2-4-16(17(14)22-12)23-11-13-6-9-15(10-7-13)18(19,20)21/h2-10H,11H2,1H3

InChI Key

JFXGYWFFRSIFAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=CC=C(C=C3)C(F)(F)F)C=C1

Origin of Product

United States

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